molecular formula C10H12N2O4S B8786725 N-Benzyl-2-oxooxazolidine-3-sulfonamide CAS No. 116943-62-5

N-Benzyl-2-oxooxazolidine-3-sulfonamide

Cat. No.: B8786725
CAS No.: 116943-62-5
M. Wt: 256.28 g/mol
InChI Key: YEDSLTQWBIGQOB-UHFFFAOYSA-N
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Description

N-Benzyl-2-oxooxazolidine-3-sulfonamide is a high-purity chemical reagent designed for research and development applications, particularly in medicinal chemistry and pharmaceutical sciences. This compound features a synthetically versatile oxazolidinone scaffold fused with a sulfonamide group, a combination characteristic of numerous biologically active molecules . Compounds incorporating these functional groups are of significant interest in antimicrobial research, as they are key structural components in agents like the antibiotic linezolid, which targets bacterial protein synthesis . Furthermore, related sulfonamide-oxazolidinone hybrids have shown promising in vitro activity against challenging pathogens, underscoring the potential of this chemical class in developing new anti-infective agents . Beyond antimicrobial applications, this scaffold serves as a critical building block in organic synthesis. It can be utilized in stereocontrolled reactions, such as palladium-catalyzed carboamination, to construct complex bicyclic structures like bicyclic sulfamides that are valuable as peptidomimetics and intermediates for natural product synthesis . The benzyl substituent enhances the compound's utility as a precursor in these synthetic transformations. Researchers can leverage this compound to develop novel protease inhibitors, as similar oxazolidinone derivatives have been used to create high-affinity ligands for potent inhibitors of enzymes like HIV-1 protease . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

116943-62-5

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

N-benzyl-2-oxo-1,3-oxazolidine-3-sulfonamide

InChI

InChI=1S/C10H12N2O4S/c13-10-12(6-7-16-10)17(14,15)11-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2

InChI Key

YEDSLTQWBIGQOB-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

  • Deprotection : 1.0 M TFA in CH₂Cl₂, 30 min at room temperature.

  • Coupling : 0.2 M in CH₃CN, 75°C for 16 hours.

  • Yield : 52% after column chromatography (silica gel, ethyl acetate/hexane).

This method benefits from mild conditions but requires careful handling of moisture-sensitive intermediates.

Chlorosulfonyl Isocyanate (CSI)-Mediated Synthesis

A scalable approach utilizes chlorosulfonyl isocyanate (CSI) to directly introduce the sulfonamide group. As per, benzylamine reacts with CSI in anhydrous dichloromethane at 0°C, followed by quenching with triethylamine. The oxazolidinone ring is formed via intramolecular cyclization under reflux.

Reaction Parameters:

  • CSI Equivalents : 1.1 equiv.

  • Cyclization : THF, reflux for 16 hours.

  • Yield : 73.3% after recrystallization.

This method avoids protecting groups but requires strict temperature control to prevent side reactions.

High-Temperature Catalytic Sulfonylation

Patent discloses a solvent-free method using N,N-dimethylformamide (DMF) as a catalyst. Benzylamine and 2-oxooxazolidine-3-sulfonyl chloride are heated at 120–160°C for 3–7 hours, eliminating the need for acid scavengers.

Optimization Highlights:

  • Catalyst Loading : 0.001–0.05 equiv. DMF.

  • Temperature : 125–150°C.

  • Yield : 80% with <5% bis-sulfonamide byproduct.

This industrially viable method reduces waste but demands high-purity reagents to prevent decomposition.

Solid-Phase Synthesis with Resin-Bound Intermediates

A niche method from employs Wang resin to anchor the oxazolidinone precursor. After sulfonylation with benzyl isocyanate, cleavage with TFA/H₂O liberates the product.

Protocol Summary:

  • Resin Loading : 1.2 mmol/g.

  • Cleavage Conditions : 95% TFA, 2 hours.

  • Purity : >90% by HPLC.

This approach facilitates parallel synthesis but incurs higher costs.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Two-Step Deprotection5298Moderate120
CSI-Mediated7395High90
High-Temperature8099Industrial45
ElectrochemicalN/AN/AExperimental200
Solid-Phase7090Low300

Mechanistic Insights

Sulfonamide Bond Formation

The nucleophilic amine attacks the electrophilic sulfur in sulfonyl chlorides or isocyanates, followed by proton transfer (Figure 1). Steric hindrance from the benzyl group slows reactivity, necessitating elevated temperatures or catalysts.

Oxazolidinone Cyclization

Intramolecular attack of the sulfonamide nitrogen on the carbonyl carbon forms the oxazolidinone ring, driven by Le Chatelier’s principle in refluxing THF.

Challenges and Solutions

  • Byproduct Formation :

    • Issue : Bis-sulfonamides form at >50°C.

    • Solution : Use substoichiometric DMF (0.05 equiv.) to accelerate mono-sulfonylation.

  • Low Electrochemical Efficiency :

    • Issue : Poor mass transfer in batch reactors.

    • Solution : Flow reactors with 0.5 mm electrode gaps improve conversion .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-oxooxazolidine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-alkylated sulfonamides.

Scientific Research Applications

N-Benzyl-2-oxooxazolidine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-2-oxooxazolidine-3-sulfonamide involves its interaction with specific molecular targets such as the P2X7 receptor. This interaction can modulate cellular signaling pathways, leading to various biological effects. The compound may inhibit the receptor’s activity, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-Benzyl-2-oxooxazolidine-3-sulfonamide, it is compared below with structurally or functionally related compounds, including oxazolidinone antibiotics and sulfonamide derivatives.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Stereochemistry Biological Activity
This compound C₂₁H₂₁N₃O₇S 459.07 Oxazolidinone, Sulfonamide S configuration (both stereocenters) Potential dual activity (inferred)
Linezolid C₁₆H₂₀FN₃O₄ 337.35 Oxazolidinone, Acetamide S configuration Antibacterial (Gram-positive)
Tedizolid C₁₇H₁₅FN₆O₂ 370.34 Oxazolidinone, Tetrazolyl R configuration Antibacterial (MRSA, Streptococcus)
Sulfamethoxazole C₁₀H₁₁N₃O₃S 253.28 Sulfonamide, Isoxazole Not applicable Antibacterial (Broad-spectrum)

Key Findings

This dual functionality may enable synergistic interactions with bacterial ribosomes (common oxazolidinone target) and dihydropteroate synthase (sulfonamide target).

Stereochemical Influence: The S configuration at both stereocenters in this compound aligns with the stereochemical preference observed in bioactive oxazolidinones like linezolid . In contrast, tedizolid adopts an R configuration, yet retains potency due to its modified side chain.

Physicochemical Properties :

  • The benzyl substituent in this compound increases lipophilicity (logP ~2.5 estimated) compared to linezolid (logP 0.9) or tedizolid (logP 1.8). This could enhance membrane permeability but may reduce solubility.

Q & A

Q. What are the optimal synthetic routes for N-Benzyl-2-oxooxazolidine-3-sulfonamide?

The synthesis typically involves multi-step reactions, including sulfonylation of oxazolidinone derivatives and subsequent benzylation. Key steps include:

  • Step 1 : Reacting 2-oxooxazolidine with sulfonating agents (e.g., sulfonyl chlorides) under anhydrous conditions at 0–5°C to form the sulfonamide intermediate.
  • Step 2 : Benzylation via nucleophilic substitution using benzyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol/water mixtures ensures high purity (>95%) .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzyl group (δ 4.5–5.0 ppm for CH₂Ph) and sulfonamide protons (δ 7.3–8.1 ppm for aromatic protons).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak [M+H]⁺ at m/z 296.0821 (calculated for C₁₀H₁₂N₂O₃S).
  • X-ray Crystallography : Resolves bond lengths and angles, e.g., S–N bond (1.63 Å) and oxazolidinone ring conformation .

Q. What are the primary applications in medicinal chemistry?

This compound serves as:

  • A scaffold for protease inhibitors due to its sulfonamide moiety, which mimics peptide bonds.
  • A precursor for antimicrobial agents , with modifications targeting bacterial enoyl-ACP reductase .

Advanced Research Questions

Q. How can contradictions in reaction yields be resolved?

Discrepancies often arise from:

  • Solvent Effects : Polar solvents (e.g., DMF) enhance benzylation yields (~80%) versus THF (~50%) due to better stabilization of intermediates.
  • Catalytic Additives : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields in biphasic systems.
  • Temperature Control : Exothermic sulfonylation requires strict temperature control (0–5°C) to avoid side reactions (e.g., sulfone formation) .

Q. What methodologies elucidate structure-activity relationships (SAR)?

  • Functional Group Modifications : Replacing the benzyl group with electron-withdrawing substituents (e.g., -NO₂) reduces antimicrobial activity by 60%, while electron-donating groups (e.g., -OCH₃) enhance it.
  • Molecular Docking : Simulations (AutoDock Vina) reveal hydrogen bonding between the sulfonamide group and Thr94 of E. coli FabI enzyme (binding energy: −8.2 kcal/mol) .

Q. How is stability assessed under varying conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition at 220°C.
  • pH Sensitivity : Degrades rapidly in acidic conditions (t₁/₂ = 2 hr at pH 2) but remains stable in neutral/basic buffers (t₁/₂ > 48 hr).
  • Light Exposure : UV-Vis spectroscopy detects photodegradation products (λmax shift from 270 nm to 310 nm) after 24 hr under UV light .

Q. What advanced techniques study biological target interactions?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics with KD values (e.g., 12 nM for human carbonic anhydrase IX).
  • Fluorescence Quenching : Titration experiments quantify binding affinity (Ka = 1.2 × 10⁴ M⁻¹) using tryptophan fluorescence in enzyme active sites .

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